molecular formula C11H9NO3 B1333294 2-Methyl-1-oxoisoquinoline-3-carboxylic acid CAS No. 89806-32-6

2-Methyl-1-oxoisoquinoline-3-carboxylic acid

Cat. No. B1333294
CAS RN: 89806-32-6
M. Wt: 203.19 g/mol
InChI Key: KUTOFSHPQXLKGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-1-oxoisoquinoline-3-carboxylic acid and its analogues has been a topic of interest in recent years . Various synthesis protocols have been reported in the literature for the construction of this scaffold .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1-oxoisoquinoline-3-carboxylic acid is characterized by the presence of a heterocyclic ring. The functional group in the carboxylic acids is the carboxyl group, -COOH .


Chemical Reactions Analysis

2-Methyl-1-oxoisoquinoline-3-carboxylic acid exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-1-oxoisoquinoline-3-carboxylic acid are characterized by its molecular structure and functional group . The carboxyl group, -COOH, imparts specific properties to the compound .

Scientific Research Applications

Antibacterial Activity

  • Scientific Field: Microbiology
  • Application Summary: Isoquinoline-3-carboxylic acid (IQ3CA) has been found to have significant antibacterial activity against several plant bacteria .
  • Methods of Application: The antibacterial activity of IQ3CA was evaluated in vitro against three plant bacteria .
  • Results: IQ3CA demonstrated significant antibacterial activity against Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), X. oryzae pv. oryzicola (Xoc), X. campestris pv. campestris (Xcc), P. carotovorum subsp. carotovorum (Pcc), and X. fragariae (Xf), with EC50 values ranging from 8.38 to 17.35 μg/mL .

Synthesis of Isoquinoline and Its Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities. Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention .
  • Methods of Application: The synthesis of isoquinoline and its derivatives involves various strategies, including semi-synthesis and total synthesis .
  • Results: The research and development in the synthesis of isoquinoline and its derivatives are focused on the development of initial compounds from pre-functionalized o-alkynlaryl-aldehyde/ketones and from arylalehydes and alkynes in situ .

Antifungal Activity

  • Scientific Field: Mycology
  • Application Summary: Isoquinoline-3-carboxylic acid derivatives have been found to exhibit antifungal activity .
  • Methods of Application: The antifungal activity of these compounds was evaluated in vitro against several plant fungi .
  • Results: The compounds demonstrated significant antifungal activity, with EC50 values ranging from 10 to 20 μg/mL .

Synthesis of Quinolines

  • Scientific Field: Organic Chemistry
  • Application Summary: Isoquinoline derivatives are used in the synthesis of quinolines, which are important compounds due to their variety of applications in medicinal and synthetic organic chemistry .
  • Methods of Application: The synthesis involves various strategies, including semi-synthesis and total synthesis .
  • Results: The research and development in the synthesis of quinoline derivatives are focused on the development of initial compounds from pre-functionalized o-alkynlaryl-aldehyde/ketones and from arylalehydes and alkynes in situ .

Antioxidant Activity

  • Scientific Field: Biochemistry
  • Application Summary: Isoquinoline-3-carboxylic acid derivatives have been found to exhibit antioxidant activity .
  • Methods of Application: The antioxidant activity of these compounds was evaluated in vitro using various antioxidant assays .
  • Results: The compounds demonstrated significant antioxidant activity, with IC50 values indicating their potential as antioxidants .

Green Chemistry

  • Scientific Field: Green Chemistry
  • Application Summary: Isoquinoline derivatives are used in green chemistry for the synthesis of quinoline derivatives .
  • Methods of Application: The synthesis involves various strategies, including microwave-assisted processes, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
  • Results: The research and development in the synthesis of quinoline derivatives are focused on the development of initial compounds from pre-functionalized o-alkynlaryl-aldehyde/ketones and from arylalehydes and alkynes in situ .

properties

IUPAC Name

2-methyl-1-oxoisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-9(11(14)15)6-7-4-2-3-5-8(7)10(12)13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTOFSHPQXLKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=CC=C2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368697
Record name 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-oxoisoquinoline-3-carboxylic acid

CAS RN

89806-32-6
Record name 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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